1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)-
Description
The compound 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- is a substituted indole derivative characterized by a bromo group at position 5, a methyl group at position 2, a phenylsulfonyl moiety at position 1, and a hydroxymethyl (-CH2OH) group at position 2. The phenylsulfonyl group enhances stability and may influence electronic properties, while the bromo substituent could contribute to steric effects and binding interactions .
Properties
IUPAC Name |
[1-(benzenesulfonyl)-5-bromo-2-methylindol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c1-11-15(10-19)14-9-12(17)7-8-16(14)18(11)22(20,21)13-5-3-2-4-6-13/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZBCLJJAIYQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)C=CC(=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582733 | |
| Record name | [1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919295-68-4 | |
| Record name | [1-(Benzenesulfonyl)-5-bromo-2-methyl-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Major Products:
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 350.23 g/mol. Its structure features a brominated indole core with a phenylsulfonyl group, which enhances its biological activity and solubility properties. The compound exists as a solid at room temperature, typically appearing as a tan to white powder.
Anticancer Activity
Research indicates that derivatives of indole compounds, including 1H-Indole-3-methanol derivatives, exhibit promising anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, studies have shown that compounds with sulfonamide groups can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to tumor immune evasion . By inhibiting IDO, these compounds may enhance anti-tumor immunity and reduce tumor growth.
Antibacterial Properties
Indole derivatives are also recognized for their antibacterial activities. The presence of the phenylsulfonyl group is crucial for enhancing the interaction with bacterial targets, making these compounds effective against various strains of bacteria . For example, studies have reported that certain indole-sulfonamide derivatives demonstrate significant inhibition against Gram-positive bacteria.
Organic Electronics
The unique electronic properties of indole derivatives make them suitable candidates for organic semiconductor materials. Their ability to form π-stacking interactions allows them to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research has indicated that incorporating bromine into the indole structure can improve charge mobility and stability in these applications .
Photocatalysis
Recent advancements have explored the use of indole-based compounds in photocatalytic applications, particularly in organic synthesis and environmental remediation. The compound's ability to absorb light and facilitate electron transfer reactions positions it as a valuable photocatalyst for various chemical transformations.
Synthesis and Characterization
The synthesis of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- typically involves multi-step reactions starting from simple indole derivatives. The characterization is performed using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm the molecular structure and purity.
Synthesis Overview:
- Start Material : Indole derivative.
- Reagents : Brominating agents, phenylsulfonyl chloride.
- Conditions : Reflux in suitable solvents (e.g., dichloromethane).
- Yield : Typically yields around 70-80% after purification.
Case Study 1: Antitumor Activity Assessment
A study assessed the antitumor efficacy of various phenylsulfonamide derivatives against melanoma cell lines. The results demonstrated that compounds similar to 1H-Indole-3-methanol showed significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as therapeutic agents .
Case Study 2: Photocatalytic Performance
In another study focusing on photocatalytic applications, researchers evaluated the efficiency of brominated indole derivatives in degrading organic pollutants under UV light exposure. The results highlighted enhanced degradation rates compared to non-brominated analogs, suggesting that bromination increases photocatalytic activity due to improved light absorption .
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to biological effects . For instance, its antiviral activity may involve inhibition of viral replication by targeting viral enzymes . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- with analogous indole derivatives reported in the literature. Key differences in substituents, synthesis, and physicochemical properties are highlighted.
Key Observations:
Substituent Effects: Position 1: The phenylsulfonyl group in the target compound contrasts with methylsulfonyl in 2h . Position 3: The hydroxymethyl (-CH2OH) group in the target compound differs from imidazolyl (34) or triazolyl (9c) substituents . This polar group may improve solubility but reduce membrane permeability.
Synthetic Pathways :
- Sulfonylation of indole-N (target compound) likely parallels methods using phenylsulfonyl chloride, as seen in hydantoin derivatization (e.g., 2a in ) .
- Click chemistry (used for 9c ) offers regioselectivity but requires Cu catalysis, whereas sulfonylation is a simpler one-step reaction .
Physicochemical Properties :
- Melting points for bromo-substituted indoles (34 : 141–142°C; 35 : 133–134°C) suggest that bulky substituents (e.g., imidazolyl) increase crystallinity compared to smaller groups .
- The target compound’s -CH2OH group may lower its melting point relative to 34 due to increased molecular flexibility.
The target compound’s hydroxymethyl group could enhance hydrogen-bonding interactions in biological targets.
Research Tools and Validation
Biological Activity
1H-Indole-3-methanol, 5-bromo-2-methyl-1-(phenylsulfonyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this indole derivative, supported by diverse research findings and case studies.
Chemical Structure
The compound can be described by the formula . Its structure features a bromine atom and a phenylsulfonyl group, which are significant for its biological activity.
Anticancer Properties
Research indicates that indole derivatives exhibit anticancer properties. Specifically, compounds similar to 1H-Indole-3-methanol have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that related phenylsulfonyl indoles can inhibit the HIV-1 reverse transcriptase enzyme in vitro, suggesting potential applications in cancer therapy through mechanisms involving apoptosis induction and cytotoxicity against tumor cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 1H-Indole-3-methanol | FaDu (hypopharyngeal) | Cytotoxicity and apoptosis induction | |
| Related phenylsulfonyl indoles | MT-4 (human T-lymphoid) | HIV-1 RT inhibition |
Antibacterial and Antifungal Activity
Indole derivatives, including those with bromine substitutions, have been reported to possess antibacterial and antifungal properties. The halogen substitution enhances these effects, making them promising candidates for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of Indole Derivatives
| Compound | Activity Type | Reference |
|---|---|---|
| 5-bromo-2-methyl-1-(phenylsulfonyl)-indole | Antibacterial | |
| Halogenated indoles | Antifungal |
Synthesis Methods
The synthesis of 1H-Indole-3-methanol typically involves multi-step chemical reactions. A common method includes the use of N-bromo succinimide in the presence of other reagents to facilitate bromination and sulfonation reactions. The yield and purity of the synthesized compounds are crucial for their subsequent biological evaluations .
Table 3: Synthesis Overview
| Step | Reagents Used | Outcome |
|---|---|---|
| Bromination | N-bromo succinimide, carbon tetrachloride | Formation of brominated indole derivative |
| Sulfonation | Phenylsulfonyl chloride | Introduction of phenylsulfonyl group |
Case Studies
Several studies have highlighted the effectiveness of indole derivatives in therapeutic applications:
- Antitumor Activity : A study demonstrated that a related compound exhibited significant antitumor activity against breast cancer cell lines through monoacylglycerol lipase inhibition, indicating a novel mechanism of action for indole derivatives .
- Antimicrobial Efficacy : Research on various halogenated indoles showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .
Q & A
Q. What are the key synthetic routes for preparing 5-bromo-2-methyl-1-(phenylsulfonyl)-1H-indole-3-methanol?
The compound is typically synthesized via sulfonylation and oxidation steps. For example, sulfenyl intermediates can be oxidized using H₂O₂ in hexafluoroisopropanol (HFIP), followed by quenching with Na₂SO₃ and purification via flash column chromatography (ethyl acetate/hexanes) . Bromination at the 5-position often precedes sulfonylation, with regioselectivity controlled by steric and electronic effects of substituents .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Critical for confirming substitution patterns (e.g., aromatic protons, sulfonyl group integration) and stereochemistry. For example, a singlet at δ 3.74 ppm in ¹H NMR corresponds to a methoxy group, while sulfonyl protons resonate downfield .
- HRMS (EI or ESI) : Validates molecular weight and isotopic patterns (e.g., bromine’s distinctive doublet) .
- X-ray crystallography : Resolves ambiguous structural features (e.g., sulfonyl group orientation) using software like SHELXL .
Q. How does the phenylsulfonyl group influence the compound’s reactivity?
The sulfonyl group acts as an electron-withdrawing substituent, stabilizing intermediates during electrophilic substitution. It also enhances solubility in polar solvents (e.g., DMF, HFIP) and directs further functionalization at the 3-methanol position .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonylation or bromination?
- Catalyst selection : Pd/Cu systems improve cross-coupling efficiency for aryl halides .
- Solvent effects : HFIP enhances oxidation kinetics due to its high polarity and low nucleophilicity .
- Stoichiometry : Excess H₂O₂ (1.2–2.0 equiv.) ensures complete oxidation of sulfenyl to sulfonyl groups, monitored via TLC .
Q. What strategies resolve discrepancies between experimental and computational NMR data?
- Solvent correction : Simulate spectra using solvent-specific parameters (e.g., CDCl₃ shifts).
- Dynamic effects : Account for conformational flexibility via DFT-based molecular dynamics .
- Impurity analysis : Use preparative HPLC to isolate by-products (e.g., over-oxidized derivatives) .
Q. How can hydrogen bonding networks be analyzed in crystalline forms?
- Graph set analysis : Classify hydrogen bonds (e.g., D⋯A distances, angles) using Etter’s formalism to predict packing motifs .
- SHELX refinement : Apply restraints for disordered methanol or water molecules in the lattice .
Q. What computational methods predict the compound’s biological activity?
- Molecular docking : Screen against targets like RNA polymerase II using AutoDock Vina, focusing on the indole core’s π-π stacking with aromatic residues .
- QSAR modeling : Correlate substituent effects (e.g., bromine’s hydrophobicity) with inhibitory potency .
Data Contradiction and Validation
Q. How to validate crystal structures when SHELXL refinement yields high R-factors?
- Twinned data : Use the TWIN command in SHELXL to model overlapping lattices .
- Thermal motion : Apply ADPs (anisotropic displacement parameters) for heavy atoms (e.g., bromine) .
- Hydrogen placement : Refine methanol hydroxyls with DFIX restraints .
Q. Why might HRMS data show unexpected adducts or fragmentation?
- Ionization artifacts : ESI-MS may form sodium adducts ([M+Na]⁺); use ammonium acetate to suppress .
- In-source decay : Reduce capillary voltage to minimize fragmentation of the sulfonyl group .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
